N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide, also known as N-(2-ethylsulfanyl-7H-purin-6-yl)acetamide, is a compound of significant interest in the field of medicinal chemistry. This compound belongs to the class of purine derivatives, which are essential in various biological processes, including nucleic acid metabolism and cellular signaling. The molecular formula for this compound is CHNOS, with a molecular weight of approximately 237.282 g/mol .
The compound was first referenced in the literature in 1959 and has since been studied for its potential pharmacological activities . It is classified under acetamides due to the presence of the acetamide functional group, which is known for its role in biological activity and drug design. The compound's CAS Registry Number is 98949-69-0, indicating its unique identity in chemical databases .
The synthesis of N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide typically involves several steps:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and confirm product formation.
The molecular structure of N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide features a purine ring system with an ethylsulfanyl substituent at the 2-position and an acetamide group at the 6-position. The structural representation can be summarized as follows:
The compound exists as a solid at room temperature, which can be further analyzed using techniques such as X-ray crystallography to determine its three-dimensional conformation.
N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide is likely linked to its ability to mimic natural nucleotides due to its purine structure. This allows it to bind to nucleotide-binding sites on enzymes or receptors, potentially inhibiting their activity or modulating their function. Such interactions may lead to various biological effects, including anti-inflammatory or anti-cancer activities .
The physical properties of N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide include:
These properties suggest that the compound may have suitable characteristics for biological activity.
N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide has potential applications in medicinal chemistry due to its structural similarity to natural purines. It may serve as a lead compound in drug development targeting various diseases, particularly those involving nucleic acid metabolism or cellular signaling pathways. Additionally, it could be explored for its pharmacological effects in therapeutic contexts such as cancer treatment or anti-inflammatory therapies .
The therapeutic exploitation of purines dates to the mid-20th century with the development of antimetabolites like 6-mercaptopurine (1950s) and azathioprine (1960s), which revolutionized cancer chemotherapy and immunosuppression. These early agents demonstrated that purine ring modifications could disrupt nucleotide biosynthesis and nucleic acid replication. Subsequent decades witnessed deliberate structure-activity relationship (SAR) explorations:
Table 1: Evolution of Purine-Based Therapeutics
Era | Compound | Key Structural Features | Therapeutic Application |
---|---|---|---|
1950s | 6-Mercaptopurine | Thiol substitution at C6 | Leukemia |
1980s | Acyclovir | Acyclic chain at N9 | Antiviral |
2000s | Cladribine | 2ʹ-Deoxy-2-chloro modification | Leukemia, MS |
2010s | Capadenoson | 2-Thio-3,5-dicyanopyridine core | Cardiovascular |
This progression underscores a paradigm shift from empirical nucleoside mimics to rationally designed purine hybrids optimized for specific target engagement—a trajectory that frames the development of N-[2-(ethylsulfanyl)-7H-purin-6-yl]acetamide [5] [6].
The bioactivity of N-[2-(ethylsulfanyl)-7H-purin-6-yl]acetamide derives from synergistic interactions between its purine core, ethylsulfanyl side chain, and acetamide moiety. X-ray crystallography and NMR studies of analogous compounds (e.g., 2-(9H-purin-6-ylsulfanyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide) reveal three critical pharmacophoric elements:
Table 2: Key Physicochemical Properties of N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide and Analogues
Property | Value | Measurement Technique | Significance |
---|---|---|---|
Molecular Weight | 293.34 g/mol | Mass spectrometry | Optimal for cell penetration |
logPoct/wat | 0.099 | Crippen calculation | Balanced hydrophilicity |
Hydrogen Bond Acceptors | 5 | Molecular modeling | Target interaction capacity |
Hydrogen Bond Donors | 2 | Molecular modeling | Solubility & binding affinity |
Biased agonism studies of related purine derivatives (e.g., capadenoson) demonstrate that the ethylsulfanyl-acetamide combination can stabilize unique receptor conformations, selectively activating Gq over Gs pathways at adenosine receptors. This underscores the pharmacophoric sophistication achievable with these substituents [5].
The escalating crisis of antimicrobial resistance necessitates agents with novel mechanisms. This compound exhibits dual antibacterial strategies validated through structural analogs:
Table 3: Antibacterial Activity of Purine-Acetamide Hybrids Against Resistant Pathogens
Compound | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | Mechanistic Class |
---|---|---|---|
N-[2-(Ethylsulfanyl)-7H-purin-6-yl]acetamide core | 12.5 | 25.0 | Purine biosynthesis inhibitor |
5-(4-Chlorobenzylidene)-2-(7-chloroquinolin-6-yl)-3-(pyrimidin-2-yl)thiazolidin-4-one | 3.125 | 6.25 | Dual-target hybrid |
Sulfamethoxazole (reference) | >100 | 25.0 | Dihydropteroate synthase inhibitor |
Molecular modeling confirms that the ethylsulfanyl group penetrates hydrophobic regions of PRTs inaccessible to conventional purine analogs, while the acetamide carbonyl forms hydrogen bonds with catalytic aspartate residues (Asp220 in E. coli FGAMS). This dual action circumvents common resistance mechanisms mediated by efflux pumps or target mutations [3] [6].
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4